molecular formula C9H14BF4NOS B1625356 (Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate CAS No. 21077-81-6

(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate

Cat. No.: B1625356
CAS No.: 21077-81-6
M. Wt: 271.09 g/mol
InChI Key: UWILSOUJFCSHMO-UHFFFAOYSA-N
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Description

(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate is a chemical compound with the molecular formula C9H12BF4NO2S. It is known for its unique properties and potential applications in various scientific fields. This compound is often used in research due to its reactivity and stability under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate typically involves the reaction of dimethylamine with methylphenylsulfoxonium chloride in the presence of tetrafluoroboric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent quality and yield. The process includes the purification of the final product through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfoxonium group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Dimethylamino)methylphenylsulfonium tetrafluoroborate
  • (Dimethylamino)methylphenylsulfoxide
  • (Dimethylamino)methylphenylsulfone

Uniqueness

(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these properties.

Properties

InChI

InChI=1S/C9H14NOS.BF4/c1-10(2)12(3,11)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWILSOUJFCSHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)[S+](=O)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BF4NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453975
Record name 21077-81-6 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21077-81-6
Record name 21077-81-6 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethylamino)(methyl)oxo(phenyl)-lambda6-sulfanylium; tetrafluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate
Reactant of Route 2
(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate
Reactant of Route 3
(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate
Reactant of Route 4
(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate
Reactant of Route 5
(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate
Reactant of Route 6
(Dimethylamino)methylphenyloxosulfoniumtetrafluoroborate

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